Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate

Catalog No.
S14070424
CAS No.
M.F
C12H20O3
M. Wt
212.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylat...

Product Name

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate

IUPAC Name

methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

InChI

InChI=1S/C12H20O3/c1-3-4-9-5-7-12(8-6-9)10(15-12)11(13)14-2/h9-10H,3-8H2,1-2H3

InChI Key

LGYYQBWKPRRDNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2(CC1)C(O2)C(=O)OC

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate is an organic compound characterized by its unique spirocyclic structure, which includes an oxygen atom integrated into the spiro framework. Its molecular formula is C12H20O3, with a molecular weight of 212.29 g/mol. The compound features a carboxylate ester group, contributing to its chemical reactivity and potential applications in various fields of research and industry.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as sulfuric acid, tailored to drive the reactions to completion.

The synthesis of methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves several steps:

  • Starting Material Preparation: The process begins with the reaction of 6-propyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol.
  • Catalysis: A catalyst is often employed to facilitate the esterification reaction, converting the carboxylic acid into the desired methyl ester.
  • Purification: The product is purified through standard techniques such as distillation or chromatography to isolate methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate in high purity.

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate has several potential applications:

  • Pharmaceuticals: Its unique structure may lend itself to development as a pharmaceutical agent or a precursor in drug synthesis.
  • Chemical Intermediates: It can serve as a building block for synthesizing more complex organic compounds in medicinal chemistry.
  • Research

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with several similar compounds, highlighting its unique features:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylateContains a chlorine atom at the 2-positionAlters chemical reactivity and biological activity
6-Oxaspiro[2.5]octane-1-carboxylic acidLacks the ester groupAffects solubility and reactivity
tert-Butyl 1-Oxa-6azaspiro[2.5]octane-6-carboxylateContains a nitrogen atom in the spiro ringInfluences chemical and biological properties
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateFeatures two methyl groups at the 5-positionAffects steric properties and reactivity
Propyl 2-oxaspiro[2.5]octane-1-carboxylateSimilar spirocyclic structureVariations in functional groups influence properties

The uniqueness of methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate lies in its specific structural features and resulting chemical behavior, making it a valuable compound for various research applications and potential pharmaceutical developments .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

212.14124450 g/mol

Monoisotopic Mass

212.14124450 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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